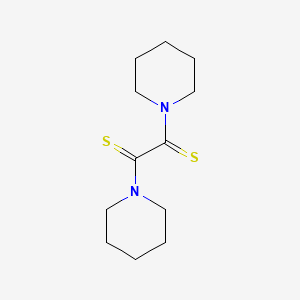

1,2-Di(piperidin-1-yl)ethane-1,2-dithione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-di(piperidin-1-yl)ethane-1,2-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S2/c15-11(13-7-3-1-4-8-13)12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTUJIKXBYSPXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481512 | |

| Record name | Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24528-76-5 | |

| Record name | Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Executive Summary

This technical guide provides a comprehensive overview of 1,2-di(piperidin-1-yl)ethane-1,2-dithione (DPEDT), a symmetrically substituted dithiooxamide. Dithiooxamides are a class of compounds recognized for their potent metal-chelating properties and as versatile intermediates in organic synthesis. The incorporation of two piperidine moieties, a prevalent scaffold in medicinal chemistry, imparts unique solubility characteristics and potential biological relevance to the DPEDT molecule. This document details robust synthetic methodologies, including the Willgerodt-Kindler reaction and a two-step thionation approach, offering mechanistic insights into these transformations. It further delineates the compound's physicochemical properties, expected spectroscopic signatures for characterization, and explores its potential applications in coordination chemistry, materials science, and drug discovery.

Introduction

Chemical Identity and Structure

This compound, also cataloged as Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis-, is a molecule featuring a central ethanedithioamide core symmetrically substituted with two piperidine rings via nitrogen-carbon bonds.[1] The core structure is defined by two adjacent thiocarbonyl (C=S) groups, which are primarily responsible for its characteristic reactivity and strong affinity for metal ions.

Molecular Structure: S=C(N1CCCCC1)C(N2CCCCC2)=S[1]

The presence of the piperidine heterocycles significantly influences the molecule's steric profile and solubility, rendering it more soluble in organic solvents compared to its parent compound, dithiooxamide. Piperidine and its derivatives are fundamental building blocks in the pharmaceutical industry, found in numerous approved drugs, which suggests that DPEDT could serve as a valuable ligand or intermediate in the development of novel therapeutic agents.[2]

The Dithiooxamide Scaffold: A Core of Versatility

The dithiooxamide functional group is isoelectronic with α-diketones and is known for its ability to act as a bidentate chelating ligand. The sulfur atoms of the two thiocarbonyl groups can coordinate with a single metal center to form a stable five-membered ring. This property has been extensively utilized in analytical chemistry for the detection of metal ions and in the synthesis of coordination polymers and novel materials.[3]

The Piperidine Moiety: Significance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, appearing in drugs targeting a wide range of conditions, including those affecting the central nervous system.[4] Its saturated, non-aromatic nature allows it to adopt well-defined three-dimensional conformations (typically a chair conformation), which is crucial for precise interaction with biological targets. The incorporation of these moieties into the dithiooxamide core enhances lipophilicity and may confer unique pharmacological properties.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.

Primary Synthetic Route: Modified Willgerodt–Kindler Reaction

A highly efficient and direct approach to DPEDT is the Willgerodt–Kindler reaction.[3] This powerful one-pot, three-component reaction synthesizes thioamides from a carbonyl compound, an amine, and elemental sulfur. For DPEDT, a two-carbon electrophile like glyoxal serves as the backbone.

3.1.1 Rationale and Mechanistic Considerations The reaction is believed to proceed through the initial formation of an enamine from the reaction of piperidine and glyoxal. This intermediate is then attacked by sulfur, leading to the formation of the thioamide functionality. The use of two equivalents of piperidine ensures the symmetric substitution of the dithiooxamide core. This one-pot methodology is advantageous due to its operational simplicity and atom economy.[3][5]

3.1.2 Detailed Experimental Protocol

-

Materials: Glyoxal (40% solution in water), Piperidine, Elemental Sulfur, and an appropriate solvent such as Dimethylformamide (DMF) or Pyridine.

-

Step 1: Reagent Combination: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve elemental sulfur (2.2 equivalents) in a suitable volume of DMF.

-

Step 2: Amine Addition: To this solution, add piperidine (2.2 equivalents) dropwise while stirring.

-

Step 3: Glyoxal Addition: Slowly add glyoxal (1.0 equivalent) to the reaction mixture. An exothermic reaction may be observed.

-

Step 4: Reaction: Heat the mixture to 80-100 °C and maintain it at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Step 5: Workup and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate as a solid.

-

Step 6: Purification: Collect the solid by filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.

3.1.3 Synthesis Workflow Diagram

Caption: One-pot Willgerodt-Kindler synthesis workflow for DPEDT.

Alternative Synthetic Route: Two-Step Oxamide Thionation

An alternative and highly effective method involves the synthesis of the corresponding oxamide precursor, 1,2-di(piperidin-1-yl)ethane-1,2-dione, followed by a thionation step.[6]

3.2.1 Rationale and Mechanistic Considerations This route separates the C-N bond formation from the C=S bond formation. Oxalyl chloride is a highly reactive precursor that readily reacts with secondary amines like piperidine to form the stable oxamide. Subsequent thionation using a sulfur-transfer reagent, such as Lawesson's reagent or Phosphorus Pentasulfide (P₂S₅), efficiently converts the carbonyl groups (C=O) into thiocarbonyls (C=S). This method offers excellent control and generally high yields.

3.2.2 Detailed Experimental Protocol

-

Part A: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

-

Materials: Oxalyl chloride, Piperidine, Triethylamine (or another non-nucleophilic base), and an anhydrous solvent like Dichloromethane (DCM).

-

Step 1: Dissolve piperidine (2.2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Step 2: Add a solution of oxalyl chloride (1.0 equivalent) in DCM dropwise to the cooled amine solution. Maintain the temperature below 5 °C.

-

Step 3: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Step 4: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude oxamide.

-

-

Part B: Thionation to this compound

-

Materials: 1,2-di(piperidin-1-yl)ethane-1,2-dione, Lawesson's Reagent (or P₂S₅), and an anhydrous high-boiling solvent like Toluene or Xylene.

-

Step 1: Suspend the crude oxamide (1.0 equivalent) and Lawesson's Reagent (1.1 equivalents) in anhydrous toluene.

-

Step 2: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, monitoring by TLC.

-

Step 3: Cool the reaction mixture, filter to remove any inorganic byproducts, and concentrate the filtrate under reduced pressure.

-

Step 4: Purify the resulting crude solid by column chromatography (silica gel) or recrystallization to obtain the final product.

-

3.2.3 Synthesis Workflow Diagram

Caption: Two-step synthesis of DPEDT via an oxamide intermediate.

Physicochemical and Spectroscopic Properties

The structural features of DPEDT give rise to a distinct set of physical and spectroscopic properties crucial for its identification and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 24528-76-5 | [1][3][7][8] |

| Molecular Formula | C₁₂H₂₀N₂S₂ | [1][7] |

| Molecular Weight | 256.43 g/mol | [1][7] |

| Appearance | Solid | [7] |

| Purity | ≥95% (Commercially available) | [1][7] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Topological Polar Surface Area | 6.48 Ų | [1] |

| LogP (Computed) | 2.613 | [1] |

Spectroscopic Data Analysis

While published experimental spectra for this specific molecule are scarce, its structure allows for reliable prediction of its key spectroscopic features.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Signals corresponding to the piperidine rings would be observed, likely in three distinct regions corresponding to the α-protons (adjacent to N), β-protons, and the γ-proton. These would appear as multiplets in the approximate range of δ 1.5-4.0 ppm.

-

¹³C NMR: The carbon spectrum would show characteristic peaks for the piperidine carbons (typically 3 unique signals) and a significantly downfield signal for the thiocarbonyl carbon (C=S), which is expected to appear in the δ 190-210 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

The most diagnostic peak in the IR spectrum would be the strong C=S (thione) stretching vibration, typically found in the region of 1250-1050 cm⁻¹.[3]

-

Other important bands include the C-N stretching vibrations of the thioamide bond and the aliphatic C-H stretching and bending vibrations from the piperidine rings (around 2850-2950 cm⁻¹ and 1450 cm⁻¹ respectively).[3]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a clear molecular ion peak [M]⁺ at m/z = 256.4. Fragmentation patterns would likely involve the cleavage of the piperidine rings or the central C-C bond.

-

Reactivity and Potential Applications

Coordination Chemistry and Metal Chelation

The primary application anticipated for DPEDT is as a bidentate chelating ligand. The two sulfur atoms can coordinate to transition metal ions (e.g., Ni²⁺, Cu²⁺, Pd²⁺, Pt²⁺) to form highly stable complexes. These complexes are of interest in:

-

Catalysis: As catalysts for various organic transformations.

-

Materials Science: For the development of coordination polymers, molecular switches, or electroactive materials.[3]

-

Analytical Chemistry: As sensitive reagents for the colorimetric detection of specific metal ions.

Applications in Drug Discovery and Development

Given the prevalence of the piperidine scaffold in pharmaceuticals, DPEDT and its derivatives are attractive candidates for biological screening.[2] The dithiooxamide core can be considered a unique linker or pharmacophore. Potential areas of investigation include:

-

Enzyme Inhibition: The chelating nature of the molecule could be exploited to target metalloenzymes.

-

Antimicrobial/Anticancer Agents: Thioamides are a known class of compounds with diverse biological activities.

-

Precursor for Heterocyclic Synthesis: The dithiooxamide moiety can serve as a starting point for the synthesis of more complex sulfur- and nitrogen-containing heterocycles, such as thiazoles.

Safety, Handling, and Storage

-

Safety: this compound should be handled in a well-ventilated area or fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and versatile molecule that merges the robust coordination chemistry of dithiooxamides with the pharmacologically significant piperidine scaffold. The synthetic routes outlined in this guide, particularly the one-pot Willgerodt-Kindler reaction, provide efficient access to this compound. Its distinct physicochemical and spectroscopic properties facilitate straightforward characterization. The potential of DPEDT as a chelating ligand for creating novel materials and as a building block in medicinal chemistry warrants further investigation by researchers in both academic and industrial settings.

References

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 24528-76-5 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction | Semantic Scholar [semanticscholar.org]

- 6. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

- 7. bis(piperidin-1-yl)ethane-1,2-dithione | CymitQuimica [cymitquimica.com]

- 8. 24528-76-5|this compound| Ambeed [ambeed.com]

An In-Depth Technical Guide to 1,2-Di(piperidin-1-yl)ethane-1,2-dithione (CAS No. 24528-76-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of 1,2-Di(piperidin-1-yl)ethane-1,2-dithione, a dithiooxamide derivative with significant potential in coordination chemistry and materials science.

Introduction and Physicochemical Properties

This compound, registered under CAS number 24528-76-5, is a symmetrical organic compound featuring a central ethane-1,2-dithione core flanked by two piperidine rings.[1][2] This structure imparts unique electronic and steric properties, making it a compelling ligand for the formation of metal complexes.[3] The presence of both sulfur and nitrogen donor atoms allows for versatile coordination with a variety of metal ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24528-76-5 | [1][4] |

| Molecular Formula | C₁₂H₂₀N₂S₂ | [1][4] |

| Molecular Weight | 256.43 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Purity | ≥95% (as commercially available) | [1][4] |

| Topological Polar Surface Area (TPSA) | 6.48 Ų | [4] |

| LogP | 2.613 | [4] |

Chemical Structure and Elucidation

The molecular structure of this compound consists of a 1,2-dithioxoethane backbone where each carbon of the central C-C bond is part of a thioamide functional group. The nitrogen atoms of these thioamides are incorporated into piperidine rings.

Caption: 2D Chemical Structure of this compound.

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, as well as mass spectrometry.

Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published in peer-reviewed literature, the expected characteristic signals can be inferred from the analysis of similar piperidine-containing compounds and dithiooxamides.[5][6][7][8][9]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperidine rings. These would likely appear as multiplets in the upfield region of the spectrum. The chemical shifts of the protons on the carbons alpha to the nitrogen atom would be deshielded compared to the other piperidine protons.[8]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals corresponding to the carbons of the piperidine rings and the thioamide carbons (C=S), which would appear significantly downfield.[5][6]

-

FT-IR Spectroscopy: The infrared spectrum would be expected to display characteristic vibrational bands for the C=S (thiocarbonyl) stretching, typically in the region of 1200-1050 cm⁻¹, and C-N stretching vibrations. The absence of a C=O band and the presence of the C=S band would be key diagnostic features.[10]

-

UV-Vis Spectroscopy: The electronic absorption spectrum is expected to show absorptions in the UV region, corresponding to π→π* and n→π* transitions within the dithiooxamide chromophore.[11][12]

Synthesis Methodology

The primary synthetic route to this compound is a variation of the Willgerodt-Kindler reaction. This multicomponent reaction typically involves the reaction of a dicarbonyl compound (or its equivalent), a secondary amine (in this case, piperidine), and elemental sulfur.

General Willgerodt-Kindler Reaction Protocol for Dithiooxamides

The following is a generalized protocol based on the principles of the Willgerodt-Kindler reaction for the synthesis of dithiooxamides.

Materials:

-

Glyoxal (or a suitable precursor)

-

Piperidine

-

Elemental Sulfur

-

An appropriate solvent (e.g., ethanol, dimethylformamide)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dicarbonyl compound in the chosen solvent.

-

Add two molar equivalents of piperidine to the solution.

-

To this mixture, add a stoichiometric amount of elemental sulfur.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude product may precipitate from the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and soluble byproducts.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel metal complexes.

Coordination Chemistry and Catalysis

As a dithiooxamide, this compound is an excellent chelating ligand, capable of coordinating to metal ions through its sulfur and nitrogen atoms.[3] The resulting metal complexes have potential applications in catalysis. For instance, related iron diene complexes have been shown to be precatalysts for cycloaddition reactions.[13] The steric bulk of the piperidine rings can influence the coordination geometry and reactivity of the metal center, potentially leading to catalysts with unique selectivity. Lanthanide(III) complexes with piperidine dithiocarbamate ligands have also been investigated for their catalytic activity in reactions such as the trimethylsilyl cyanation of benzaldehyde.[14]

Biological and Pharmacological Potential

The piperidine moiety is a common scaffold in many pharmaceuticals, and its incorporation into metal complexes can lead to compounds with interesting biological activities.[15][16] Metal complexes, in general, are known to exhibit enhanced antimicrobial and antifungal properties compared to the free ligands.[3][17] While specific studies on the biological activity of this compound and its complexes are limited, related metal complexes with piperidine-containing ligands have demonstrated moderate to good antibacterial and antifungal activities against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[3] Furthermore, some metal complexes of piperidine derivatives have shown antioxidant properties.[10] The chelation of metal ions can enhance the biological efficacy of the organic ligand.[17]

Future Directions

This compound represents a versatile platform for the development of novel materials and biologically active compounds. Future research could focus on:

-

Synthesis of a broader range of metal complexes: Exploring the coordination of this ligand with a wider variety of transition metals, lanthanides, and actinides could yield complexes with novel magnetic, optical, or catalytic properties.[18]

-

Catalytic applications: A systematic investigation of the catalytic activity of its metal complexes in various organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations, is warranted.[19]

-

Biological evaluation: Comprehensive screening of the ligand and its metal complexes for a wider range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, could uncover new therapeutic leads.[20] The mechanism of action of any active compounds would be a critical area of investigation.[20]

Conclusion

This compound is a readily accessible and structurally interesting molecule with significant potential as a ligand in coordination chemistry. Its ability to form stable complexes with a variety of metals opens up avenues for the development of novel catalysts and biologically active compounds. Further detailed characterization and application-focused research are necessary to fully unlock the potential of this versatile chemical entity.

References

- 1. bis(piperidin-1-yl)ethane-1,2-dithione | CymitQuimica [cymitquimica.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Metal complexes of a piperidinone ligand: activities assessed. [wisdomlib.org]

- 4. chemscene.com [chemscene.com]

- 5. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione | C13H15NO2 | CID 10965965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. natural.studiamsu.md [natural.studiamsu.md]

- 11. Piperidine [webbook.nist.gov]

- 12. Piperidine [webbook.nist.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 16. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 18. Metal bis(dithiolene) complexes with one dimensional structure: synthesis and application - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Methodological Guide to 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Abstract

This technical guide provides a comprehensive predictive analysis and detailed methodological framework for the spectroscopic characterization of 1,2-di(piperidin-1-yl)ethane-1,2-dithione (CAS No. 24528-76-5).[1][2] Given the limited availability of published experimental data for this compound, this document serves as a foundational resource for researchers, chemists, and drug development professionals. By leveraging established spectroscopic principles and drawing parallels with analogous structures such as dithiooxamides and tertiary thioamides, we predict the characteristic signatures in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed, field-proven experimental protocols designed to be self-validating, ensuring researchers can confidently synthesize and characterize this molecule. This guide is structured to explain the causality behind experimental choices and data interpretation, providing a robust roadmap for investigation.

Introduction and Molecular Structure

This compound is a symmetrically substituted dithiooxamide derivative. The core structure consists of a two-carbon backbone with two thiocarbonyl (C=S) groups, each bonded to the nitrogen atom of a piperidine ring. Dithiooxamides are well-known for their ability to act as chelating agents for various metals, suggesting potential applications for this compound in coordination chemistry and materials science.[3][4][5] The incorporation of the piperidine moiety, a common scaffold in pharmaceuticals, also suggests potential for biological activity.[6]

The replacement of oxygen in an oxamide with sulfur significantly alters the molecule's electronic and vibrational properties, giving rise to unique spectroscopic signatures that are critical for its unambiguous identification.[7][8] This guide will elucidate these predicted signatures.

References

- 1. This compound | 24528-76-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Dithiooxamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

"molecular weight of C12H20N2S2"

An In-Depth Technical Guide to the Characterization of a Novel Compound with Molecular Formula C12H20N2S2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of drug discovery and chemical research, the emergence of a novel chemical entity presents both a challenge and an opportunity. The molecular formula C12H20N2S2 does not correspond to a widely documented compound in major chemical databases. This guide, therefore, serves as a comprehensive roadmap for the characterization of a new chemical entity (NCE) with this specific elemental composition. As a Senior Application Scientist, the following sections will provide not just the "what" but the "why" behind the crucial steps in elucidating the identity, properties, and potential of such a molecule. This self-validating workflow is designed to ensure scientific rigor from initial analysis to potential therapeutic application.

Part 1: Foundational Analysis - Molecular Weight and Elemental Composition

The first step in characterizing an unknown compound is to confirm its elemental composition and determine its precise molecular weight. These foundational data points are the bedrock upon which all subsequent structural and functional analyses are built.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated from the atomic weights of the constituent elements.[1][2][][4][5] This value is crucial for the initial interpretation of mass spectrometry data.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Sulfur | S | 2 | 32.065 | 64.130 |

| Total | 256.436 |

Experimental Elemental Analysis

To experimentally verify the elemental composition, combustion analysis is the gold standard for organic compounds.[6][7][8][9]

Protocol: CHNS Combustion Analysis

-

Sample Preparation: A precisely weighed sample of the purified C12H20N2S2 compound (typically 1-3 mg) is placed in a tin or silver capsule.

-

Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in an oxygen-rich environment. This process converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂).[6][7]

-

Separation and Detection: The resulting gases are separated using a gas chromatography (GC) column and quantified using a thermal conductivity detector.

-

Data Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental percentages should align with the theoretical values for C12H20N2S2 (C: 56.21%, H: 7.86%, N: 10.92%, S: 25.01%).

The causality behind this choice of analysis lies in its precision and reliability for determining the empirical formula of a pure organic compound.[6]

Part 2: Structural Elucidation - Unveiling the Molecular Architecture

With the elemental composition confirmed, the next critical phase is to determine the connectivity of the atoms and the three-dimensional structure of the molecule. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the compound's structure through fragmentation patterns.[10][11][12][13]

Experimental Workflow: High-Resolution Mass Spectrometry

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is chosen based on the predicted polarity and stability of the compound.

-

Mass Analysis: The ionized molecules are passed through a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) to determine the precise mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the molecular formula.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides clues about the structural motifs within the molecule.

Caption: High-Resolution Mass Spectrometry Workflow for C12H20N2S2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[14][15][16][17][18] A suite of NMR experiments is necessary to piece together the molecular puzzle.

-

¹H NMR: Identifies the different types of protons and their relative numbers.

-

¹³C NMR: Identifies the different types of carbon atoms.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, revealing the connectivity of molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, which is crucial for determining stereochemistry.

Caption: NMR Spectroscopy Suite for Structural Elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[19][20][21][22][23]

Data Interpretation:

The FTIR spectrum of C12H20N2S2 would be analyzed for characteristic absorption bands. For instance:

-

C-H stretching: Around 2850-3000 cm⁻¹ could indicate aliphatic chains.

-

N-H stretching: Around 3300-3500 cm⁻¹ might suggest the presence of amine or amide groups.

-

C=N or C=S stretching: These would appear in the fingerprint region (below 1500 cm⁻¹) and would be indicative of specific heterocycles or functional groups.

The presence or absence of certain peaks provides crucial constraints on the possible structures.[21]

Part 3: Physicochemical Profiling for Drug Development

Understanding the physicochemical properties of an NCE is critical for its potential development as a drug, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).[24][25][26][27][28]

Solubility Determination

Solubility is a key factor for oral bioavailability.[27] Both kinetic and thermodynamic solubility are important to measure.[29][30][31][32]

Protocol: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration at which precipitation occurs is determined, often by nephelometry.[32] This assay is high-throughput and useful for early-stage screening.[30][31]

-

Thermodynamic Solubility (Shake-Flask Method): An excess amount of the solid compound is added to the aqueous buffer and shaken until equilibrium is reached (typically 24-48 hours).[29] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured by HPLC-UV. This is considered the "gold standard" for solubility measurement.[29]

Ionization Constant (pKa) Determination

The pKa of a compound indicates its state of ionization at different pH values, which affects its solubility, permeability, and target binding.[33][34][35][36][37][38]

Protocol: pKa Determination by Capillary Electrophoresis (CE)

-

Buffer Preparation: A series of buffers with a range of pH values are prepared.

-

Sample Analysis: The compound is injected into the CE instrument with each buffer.

-

Mobility Measurement: The electrophoretic mobility of the compound is measured at each pH.

-

Data Plotting: The mobility is plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

This method is advantageous as it requires only a small amount of sample.[34][35]

Lipophilicity (LogP/LogD) Measurement

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase, which is a key predictor of membrane permeability and other ADME properties.[33][39][40][41]

Protocol: LogD Determination by Shake-Flask Method

-

Phase Preparation: A two-phase system of n-octanol and an aqueous buffer at a physiological pH of 7.4 is prepared.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and the mixture is shaken until equilibrium is reached.

-

Concentration Measurement: The concentration of the compound in each phase is measured by HPLC-UV.

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Part 4: In Silico Predictions and Synthetic Feasibility

Computational tools can provide valuable insights into the potential drug-like properties of a novel compound and can aid in prioritizing synthetic efforts.[42][43][44][45][46]

Drug-Likeness Assessment

Properties such as those described in Lipinski's Rule of Five (molecular weight < 500 Da, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) can be calculated based on a proposed structure. For C12H20N2S2, the molecular weight is 256.44 Da, which is well within the acceptable range. The other parameters would depend on the elucidated structure.

Hypothetical Synthesis Workflow

Once a putative structure is determined, a synthetic route must be devised and executed to produce sufficient material for further testing and to confirm the structure.

Caption: Workflow for Synthesis and Validation of C12H20N2S2.

Conclusion

The characterization of a novel chemical entity with the molecular formula C12H20N2S2 is a systematic process that relies on a suite of analytical techniques. This guide has outlined a comprehensive and self-validating workflow, beginning with the confirmation of molecular weight and elemental composition, followed by detailed structural elucidation using mass spectrometry and NMR, and culminating in the assessment of key physicochemical properties that are critical for drug development. By following this structured approach, researchers can confidently and efficiently unveil the identity and potential of new molecules, paving the way for future discoveries.

References

- 1. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 2. How to Calculate Molecular Weight: 6 Steps (with Pictures) [wikihow.com]

- 4. selleckchem.com [selleckchem.com]

- 5. molecularweightcalculator.com [molecularweightcalculator.com]

- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 7. azom.com [azom.com]

- 8. Elemental analysis - Wikipedia [en.wikipedia.org]

- 9. measurlabs.com [measurlabs.com]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. longdom.org [longdom.org]

- 13. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]

- 14. scilit.com [scilit.com]

- 15. researchgate.net [researchgate.net]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]

- 18. jchps.com [jchps.com]

- 19. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 20. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 21. azooptics.com [azooptics.com]

- 22. researchgate.net [researchgate.net]

- 23. madisongroup.com [madisongroup.com]

- 24. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 26. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 27. What are the physicochemical properties of drug? [lookchem.com]

- 28. fiveable.me [fiveable.me]

- 29. researchgate.net [researchgate.net]

- 30. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 32. pharmatutor.org [pharmatutor.org]

- 33. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 34. electronicsandbooks.com [electronicsandbooks.com]

- 35. researchgate.net [researchgate.net]

- 36. ijirss.com [ijirss.com]

- 37. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 38. researchgate.net [researchgate.net]

- 39. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 40. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 41. acdlabs.com [acdlabs.com]

- 42. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. benthamdirect.com [benthamdirect.com]

- 44. bepls.com [bepls.com]

- 45. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]

- 46. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Structural Analysis of 1,2-di(piperidin-1-yl)ethane-1,2-dithione

Introduction: Unveiling a Versatile Dithiooxamide Ligand

1,2-di(piperidin-1-yl)ethane-1,2-dithione, a symmetrically substituted dithiooxamide, represents a class of compounds with significant potential in coordination chemistry and materials science.[1] The presence of two piperidine moieties flanking a central dithiooxamide core imparts unique steric and electronic properties, making it an intriguing ligand for the formation of metal complexes.[1] Dithiooxamides, in general, are recognized for their role as versatile chelating agents and as building blocks in the synthesis of more complex heterocyclic systems.[2] This guide provides a comprehensive structural analysis of this compound, drawing upon established spectroscopic principles and data from analogous structures to offer a detailed understanding for researchers, scientists, and professionals in drug development. While specific experimental data for this exact compound is not widely published, this analysis provides a robust framework for its characterization.

Molecular Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis- |

| CAS Number | 24528-76-5[3] |

| Molecular Formula | C₁₂H₂₀N₂S₂[3] |

| Molecular Weight | 256.43 g/mol [3] |

Synthesis and Structural Elucidation Workflow

The most direct and plausible synthetic route to this compound is the Willgerodt–Kindler reaction.[4] This one-pot, three-component reaction involves the condensation of a two-carbon electrophile, such as glyoxal, with two equivalents of piperidine in the presence of elemental sulfur.[4][5] The subsequent structural elucidation relies on a combination of spectroscopic and analytical techniques to confirm the identity and purity of the synthesized compound.

Caption: A typical workflow for the synthesis and structural analysis of this compound.

Part 1: Crystallographic and Conformational Analysis

The central dithiooxamide fragment is anticipated to adopt a trans conformation, with the two thiocarbonyl groups oriented away from each other. The C-C bond connecting the two thiocarbonyl carbons is expected to be a single bond, with lengths in the range of 1.53-1.54 Å, indicating minimal electronic delocalization across this bond.[6] The C=S and C-N bonds will exhibit partial double-bond character due to resonance, with expected bond lengths of approximately 1.66 Å and 1.32 Å, respectively.[6]

The piperidine rings are expected to adopt a stable chair conformation.[8] The attachment of the piperidine nitrogen to the thiocarbonyl carbon creates a thioamide linkage. Due to the partial double-bond character of the C-N bond, rotation around this bond is restricted, influencing the overall molecular geometry.[9]

Caption: Key predicted bond lengths based on analogous crystal structures.

Part 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct sets of signals corresponding to the protons of the piperidine rings. Due to the symmetry of the molecule, the two piperidine rings are chemically equivalent.

-

α-Protons: The protons on the carbons adjacent to the nitrogen atom (C2 and C6 of the piperidine ring) are expected to appear as a broad multiplet in the downfield region, likely around 3.5-4.0 ppm. Their proximity to the electron-withdrawing thioamide group causes this deshielding.

-

β- and γ-Protons: The protons on the carbons further from the nitrogen (C3, C4, and C5 of the piperidine ring) will appear as overlapping multiplets in the more upfield region, typically between 1.5 and 1.8 ppm.[10]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the structure.

-

Thiocarbonyl Carbon (C=S): The most downfield signal will be that of the thiocarbonyl carbon, which is highly deshielded and expected to appear in the range of 200-210 ppm.[9]

-

Piperidine Carbons: The carbons of the piperidine rings will show three distinct signals:

-

α-Carbons (C2, C6): These carbons, being directly attached to the nitrogen, will be the most downfield of the piperidine signals, likely in the 45-55 ppm range.

-

β-Carbons (C3, C5): These will appear in the mid-range of the piperidine signals.

-

γ-Carbon (C4): This carbon, being the furthest from the nitrogen, will be the most upfield of the piperidine signals.[11]

-

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Thiocarbonyl (C=S) | - | 200-210 |

| α-CH₂ (Piperidine) | 3.5 - 4.0 | 45 - 55 |

| β,γ-CH₂ (Piperidine) | 1.5 - 1.8 | 20 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The IR spectrum of this compound will be dominated by vibrations associated with the thioamide and piperidine moieties.

-

C=S Stretch: The most diagnostic absorption will be the C=S (thione) stretching vibration. This band is typically found in the region of 1250-1020 cm⁻¹.[12] However, its position can be influenced by coupling with other vibrations. In N,N'-disubstituted dithiooxamides, this can be a complex region with multiple contributing bands.

-

C-N Stretch: The C-N stretching vibration of the thioamide group is expected to appear in the region of 1550-1450 cm⁻¹, often referred to as the "thioamide B band".[13] This band has significant double-bond character.

-

C-H Stretches: The C-H stretching vibrations of the piperidine rings will be observed in the 3000-2800 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 256.43.[4] Key fragmentation pathways are likely to involve:

-

α-Cleavage: Cleavage of the C-C bond between the two thiocarbonyl groups is a probable primary fragmentation event. This would result in the formation of a stable piperidinothiocarbonyl cation.

-

Ring Fission of Piperidine: The piperidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules and the formation of characteristic fragment ions.[1]

Part 3: Experimental Protocols

Protocol: Synthesis via Willgerodt-Kindler Reaction

Causality: This one-pot, three-component reaction is an efficient method for forming thioamides from an aldehyde or ketone, an amine, and elemental sulfur.[5] The reaction proceeds through a complex mechanism involving the formation of an enamine intermediate, which then reacts with sulfur.

Materials:

-

Glyoxal (40% solution in water)

-

Piperidine

-

Elemental Sulfur

-

Ethanol (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperidine (2.0 equivalents) and ethanol.

-

To this solution, add elemental sulfur (2.2 equivalents).

-

Slowly add glyoxal (1.0 equivalent) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate from the solution upon cooling or after the addition of water.

-

Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

Further purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed using the spectroscopic techniques outlined above (NMR, IR, and MS). The absence of starting material signals and the presence of the characteristic product signals will validate the success of the synthesis.

Conclusion

The structural analysis of this compound, while not extensively documented with direct experimental data, can be robustly inferred from the well-established chemical principles of its constituent parts and data from analogous compounds. The combination of NMR, IR, and mass spectrometry provides a powerful toolkit for its unambiguous identification and characterization. The Willgerodt-Kindler reaction stands as a reliable synthetic route to this versatile ligand, opening avenues for its application in the development of novel coordination complexes and functional materials. This guide provides the foundational knowledge for researchers to confidently synthesize and characterize this and related dithiooxamide compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. iris.unime.it [iris.unime.it]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 24528-76-5 | Benchchem [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Crystal structure of N,N′-bis(4-methylphenyl)dithiooxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Piperidine [webbook.nist.gov]

An In-Depth Technical Guide to 1,2-di(piperidin-1-yl)ethane-1,2-dithione: Synthesis, Properties, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-di(piperidin-1-yl)ethane-1,2-dithione, a symmetrically substituted dithiooxamide, represents a molecule of significant interest in the fields of coordination chemistry, materials science, and medicinal chemistry. Its structural features, characterized by the presence of two thionyl groups and two piperidine moieties, impart unique electronic and steric properties, making it a versatile ligand for the formation of metal complexes and a building block for novel organic materials. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and potential applications of this compound, supported by established chemical principles and spectroscopic data interpretation. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide extrapolates from well-established reaction mechanisms and the known characteristics of related compounds to provide a robust scientific profile.

Introduction

Dithiooxamides, the sulfur analogs of oxamides, are a class of organic compounds that have garnered considerable attention due to their potent chelating abilities with a wide range of metal ions. The introduction of substituents on the nitrogen atoms, such as the piperidine rings in this compound, significantly modifies the electronic and steric environment of the dithiooxamide core. This, in turn, influences the solubility, stability, and coordination chemistry of the resulting molecule. The piperidine moiety, a common structural motif in many pharmaceuticals, adds a layer of lipophilicity and conformational rigidity that can be exploited in drug design and the development of functional materials.

This guide will delve into the plausible synthetic routes for this compound, detail its expected physicochemical and spectroscopic properties, and explore its potential reactivity and applications based on the established chemistry of dithiooxamides and related N-substituted thioamides.

Molecular Structure and Key Identifiers

This compound is a symmetrical molecule featuring a central ethane-1,2-dithione core flanked by two piperidin-1-yl substituents. The presence of the C=S (thione) double bonds and the tertiary amine functionalities within the piperidine rings are the primary determinants of its chemical behavior.

Molecular Diagram

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 24528-76-5 | [1][2] |

| Molecular Formula | C₁₂H₂₀N₂S₂ | [1] |

| Molecular Weight | 256.43 g/mol | [1] |

| Synonyms | Piperidine, 1,1'-(1,2-dithioxo-1,2-ethanediyl)bis- | [1] |

| Purity (Typical) | ≥95% | [1] |

| Physical Form | Solid | [3] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established methods for the formation of N,N'-disubstituted dithiooxamides. The two most plausible and industrially scalable routes are the reaction of oxalyl chloride with piperidine followed by thionation, and the one-pot Willgerodt-Kindler reaction.

Two-Step Synthesis from Oxalyl Chloride

This method involves the initial formation of the corresponding oxamide, 1,2-di(piperidin-1-yl)ethane-1,2-dione, which is subsequently thionated.

Step 1: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

The reaction of oxalyl chloride with a secondary amine like piperidine is a standard method for forming N,N'-disubstituted oxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of 1,2-di(piperidin-1-yl)ethane-1,2-dione

-

To a stirred solution of piperidine (2.2 equivalents) in an inert aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in the same solvent dropwise.

-

The reaction is exothermic and should be maintained at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of a precipitate (piperidine hydrochloride) will be observed.

-

Filter the reaction mixture to remove the hydrochloride salt.

-

Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-di(piperidin-1-yl)ethane-1,2-dione.

-

Purify the product by recrystallization or column chromatography.

Step 2: Thionation of 1,2-di(piperidin-1-yl)ethane-1,2-dione

The conversion of the oxamide to the dithiooxamide is achieved using a thionating agent, with Lawesson's reagent being a common and effective choice.

Experimental Protocol: Thionation

-

Dissolve the purified 1,2-di(piperidin-1-yl)ethane-1,2-dione (1.0 equivalent) in a dry, high-boiling point solvent such as toluene or xylene.

-

Add Lawesson's reagent (0.5 equivalents for each carbonyl group, so 1.0 equivalent in total) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

One-Pot Synthesis via the Willgerodt-Kindler Reaction

A more direct route to this compound is the Willgerodt-Kindler reaction.[4] This three-component reaction involves the condensation of an enolizable carbonyl compound (or its equivalent), a secondary amine, and elemental sulfur. For the synthesis of the target molecule, glyoxal (ethanedial) serves as the two-carbon electrophile.

Reaction Workflow: Willgerodt-Kindler Synthesis

Caption: Workflow for the Willgerodt-Kindler synthesis.

Experimental Protocol: Willgerodt-Kindler Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine glyoxal (1.0 equivalent, often used as a 40% aqueous solution), piperidine (2.2 equivalents), and elemental sulfur (2.2 equivalents).

-

Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or pyridine.

-

Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Physicochemical Properties

Table 2: Predicted and Reported Physicochemical Properties

| Property | Value/Prediction | Rationale/Source |

| Melting Point | Expected to be a solid with a defined melting point. | General property of similar organic compounds. |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in non-polar solvents and water. | The presence of polar thioamide groups and non-polar piperidine rings suggests this solubility profile. |

| Topological Polar Surface Area (TPSA) | 6.48 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.613 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

-

C=S Stretch: A strong absorption band in the region of 1200-1050 cm⁻¹ is characteristic of the thione C=S double bond. This is a key diagnostic peak.

-

C-N Stretch: The stretching vibration of the C-N bond in the thioamide moiety is expected to appear in the 1550-1450 cm⁻¹ region, often coupled with N-H bending in secondary thioamides, but here it will be a pure C-N stretch.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the piperidine rings will be observed in the 3000-2850 cm⁻¹ region.[5]

-

C-H Bending: Bending vibrations for the CH₂ groups of the piperidine rings are expected around 1465 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The protons of the piperidine rings will give rise to signals in the aliphatic region (typically δ 1.5-4.0 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) will be the most deshielded, followed by the β- and γ-protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the thiocarbonyl carbon (C=S), which is expected to be significantly downfield (δ > 180 ppm). The carbons of the piperidine rings will appear in the aliphatic region (typically δ 20-60 ppm), with the α-carbons being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (256.43).

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the central C-C bond between the two thiocarbonyl groups, leading to a fragment corresponding to the piperidin-1-yl-methanethial cation.[4] Cleavage of the piperidine rings is also a probable fragmentation pathway.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily governed by the dithiooxamide core and the tertiary amine nature of the piperidine nitrogen atoms.

Coordination Chemistry

Dithiooxamides are excellent ligands for a variety of metal ions, particularly soft transition metals.[6] this compound can act as a bidentate ligand, coordinating to a metal center through the two sulfur atoms. The piperidine substituents will influence the steric bulk around the coordination site, which can affect the geometry and stability of the resulting metal complexes.

Logical Relationship: Ligand-Metal Coordination

Caption: Coordination of the ligand with a metal ion.

Reactions at the Thione Group

The thiocarbonyl groups are susceptible to reaction with electrophiles and can also undergo oxidation. For instance, reaction with diiodine has been shown to lead to radical reactions in related piperazine-based dithiooxamides, forming triiodide salts.[6][7] This suggests a rich redox chemistry for this compound.

Safety and Handling

Based on hazard statements from suppliers, this compound should be handled with care.[2] The following hazard statements have been associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound.

Potential Applications

The unique structural and electronic properties of this compound suggest its potential utility in several areas of chemical science.

-

Coordination Chemistry and Catalysis: As a ligand, it can be used to synthesize novel metal complexes with potential applications in catalysis, for example, in cross-coupling reactions or oxidation/reduction processes. The steric bulk of the piperidine rings could be used to fine-tune the selectivity of such catalysts.

-

Materials Science: The ability of dithiooxamides to form coordination polymers makes this compound a candidate for the synthesis of new materials with interesting electronic or magnetic properties.

-

Medicinal Chemistry: The piperidine moiety is a well-established pharmacophore. The incorporation of a dithiooxamide core could lead to new compounds with potential biological activity. Dithiooxamides have been investigated for their antimicrobial and anticancer properties, and the lipophilic piperidine groups could enhance cell permeability.

Conclusion

This compound is a molecule with significant untapped potential. While detailed experimental characterization is sparse in the current literature, its synthesis is achievable through established synthetic routes. Its predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and further study. The rich coordination chemistry of the dithiooxamide core, combined with the structural features of the piperidine substituents, makes it a promising candidate for further research in the development of new catalysts, functional materials, and bioactive compounds. This guide serves as a foundational resource for scientists and researchers looking to explore the chemistry and applications of this intriguing molecule.

References

- 1. RhII‐Catalyzed De‐symmetrization of Ethane‐1,2‐dithiol and Propane‐1,3‐dithiol Yields Metallo‐β‐lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. bis(piperidin-1-yl)ethane-1,2-dithione | CymitQuimica [cymitquimica.com]

- 4. US4761476A - Compounds formed by the reaction of piperazine, and derivatives thereof, with glyoxal, and derivatives thereof - Google Patents [patents.google.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of N,N'-Disubstituted Dithiooxamide Derivatives by the Modified Willgerodt–Kindler Reaction | Semantic Scholar [semanticscholar.org]

The Alchemist's Ring: An In-Depth Technical Guide to the Synthesis of Piperidine Derivatives

Foreword: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not a matter of coincidence but a testament to its remarkable physicochemical properties and synthetic versatility. Found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, the piperidine scaffold imparts favorable characteristics to drug candidates, including improved solubility, metabolic stability, and the ability to engage in specific interactions with biological targets.[2][4] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core synthetic strategies to construct and functionalize this privileged scaffold. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and furnish detailed protocols to empower your synthetic endeavors.

I. Strategic Approaches to the Piperidine Core: A Synthetic Overview

The construction of the piperidine ring can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will navigate through the most robust and widely adopted methods, from classical cyclization reactions to modern catalytic transformations.

A comparative analysis of the primary synthetic routes is presented below:

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Intramolecular Cyclization | Formation of a C-N or C-C bond within an acyclic precursor. | Access to a wide range of substitution patterns. | Can require multi-step synthesis of the linear precursor. |

| Hydrogenation of Pyridines | Reduction of a pre-existing aromatic pyridine ring. | Readily available starting materials. | Can be challenging to control selectivity with substituted pyridines. |

| Cycloaddition Reactions | [4+2] Aza-Diels-Alder reaction as a prominent example. | Convergent approach, building complexity quickly. | Limited by the availability and reactivity of suitable dienes and dienophiles. |

| Modern Catalytic Methods | Includes Ring-Closing Metathesis and C-H activation. | High efficiency, selectivity, and functional group tolerance. | Often reliant on expensive metal catalysts and ligands. |

| Biocatalysis | Use of enzymes for stereoselective transformations. | Excellent enantioselectivity and mild reaction conditions. | Substrate scope can be limited by the enzyme's specificity. |

II. Ring Formation via Intramolecular Cyclization: The Hofmann-Löffler-Freytag Reaction

One of the classical and powerful methods for constructing the piperidine ring is the Hofmann-Löffler-Freytag reaction. This reaction involves the thermal or photochemical decomposition of an N-halogenated amine in the presence of a strong acid to yield a cyclic amine.[5] The key step is an intramolecular 1,5-hydrogen atom transfer from an unactivated carbon to a nitrogen-centered radical.

Mechanistic Insight

The reaction proceeds through a fascinating radical chain mechanism. The protonated N-haloamine undergoes homolytic cleavage of the N-X bond upon heating or irradiation, generating a highly reactive nitrogen-centered radical cation. This radical then abstracts a hydrogen atom from the δ-carbon through a six-membered transition state, forming a more stable carbon-centered radical. The carbon radical subsequently abstracts the halogen atom from another molecule of the N-haloamine, propagating the chain and forming a δ-haloamine. Finally, upon treatment with a base, the δ-haloamine undergoes intramolecular nucleophilic substitution to furnish the piperidine ring.

Experimental Protocol: Synthesis of N-Methylpiperidine

This protocol provides a representative procedure for the synthesis of N-methylpiperidine from N-chloro-N-methylpentylamine.

Materials:

-

N-methylpentylamine

-

Sodium hypochlorite solution (bleach)

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of N-chloro-N-methylpentylamine: In a round-bottom flask, dissolve N-methylpentylamine (1 equivalent) in diethyl ether. Cool the solution in an ice bath. Slowly add sodium hypochlorite solution (1.1 equivalents) dropwise with vigorous stirring. After the addition is complete, continue stirring for 1 hour at 0°C. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent can be carefully removed under reduced pressure, but the N-chloroamine is often used directly in the next step.

-

Hofmann-Löffler-Freytag Reaction: To a solution of the crude N-chloro-N-methylpentylamine in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water), add concentrated sulfuric acid (2-3 equivalents) slowly at 0°C. The reaction mixture is then irradiated with a UV lamp or heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cyclization and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution by the slow addition of concentrated sodium hydroxide solution until the pH is >12. The aqueous layer is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

Purification: The crude N-methylpiperidine can be purified by distillation to afford the final product.

III. Building from Aromatics: The Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct and atom-economical method for the synthesis of piperidines.[6] This approach is particularly attractive due to the wide availability of substituted pyridines.

Catalyst Selection and Reaction Conditions

A variety of heterogeneous and homogeneous catalysts can be employed for pyridine hydrogenation.

-

Heterogeneous Catalysts: Platinum (e.g., PtO2), palladium (e.g., Pd/C), rhodium (e.g., Rh/C), and nickel (e.g., Raney Ni) are commonly used.[1][6] These catalysts are robust, easily separated from the reaction mixture, and can often be recycled.

-

Homogeneous Catalysts: Iridium and ruthenium-based catalysts have shown remarkable activity and selectivity, especially in asymmetric hydrogenations.[1][7] Recent advances have led to iridium(III) catalysts that can selectively reduce pyridines in the presence of sensitive functional groups.[7]

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high yields and selectivities. For instance, rhodium on carbon (Rh/C) in an acidic aqueous medium under hydrogen pressure is a highly effective system for the hydrogenation of a variety of pyridine derivatives.

IV. Convergent Synthesis: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the construction of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[8][9] This reaction involves the combination of an azadiene or an imine (as the dienophile) with a diene.

Mechanistic Considerations and Stereoselectivity

The mechanism of the aza-Diels-Alder reaction can be either concerted or stepwise, depending on the substrates and reaction conditions.[8][9] Lewis acids or Brønsted acids are often used to activate the imine dienophile, accelerating the reaction and influencing the stereochemical outcome. The endo-exo selectivity is a key consideration, and the stereochemistry of the final piperidine derivative can be controlled by the choice of chiral catalysts or auxiliaries.

V. Modern Frontiers in Piperidine Synthesis

The field of piperidine synthesis is continually evolving, with the development of novel and highly efficient catalytic methods.

A. Ring-Closing Metathesis (RCM)

Ring-closing metathesis, catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including piperidines.[10][11] The reaction involves the intramolecular cyclization of a diene precursor.

Key Advantages of RCM:

-

Functional Group Tolerance: RCM catalysts are tolerant of a wide variety of functional groups.[11]

-

Predictable Stereochemistry: The geometry of the double bond in the product is typically E-selective.

-

Access to Complex Scaffolds: RCM can be used to construct complex polycyclic and spirocyclic piperidine derivatives.[1]

B. Biocatalysis and Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. Biocatalytic methods are increasingly being applied to the synthesis of chiral piperidines.[12][13][14] For example, immobilized lipases have been used to catalyze multicomponent reactions to produce piperidine derivatives.[13][14] Chemoenzymatic strategies, which combine chemical synthesis with biocatalysis, provide a powerful approach for the asymmetric dearomatization of pyridines to access stereo-defined piperidines.[15]

C. Flow Chemistry

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction efficiency. Flow reactors have been successfully employed for the synthesis of chiral piperidines, enabling rapid and scalable access to these important molecules.[16][17]

VI. Conclusion: A Continuously Evolving Synthetic Landscape

The synthesis of piperidine derivatives remains a vibrant and innovative area of research. While classical methods continue to be valuable tools, modern catalytic and biocatalytic approaches are pushing the boundaries of what is possible in terms of efficiency, selectivity, and molecular complexity. The choice of synthetic strategy will always be a balance of factors, including the target molecule's structure, the desired stereochemistry, and practical considerations such as cost and scalability. This guide has provided a comprehensive overview of the core methodologies, equipping the reader with the knowledge to navigate this exciting and impactful field of synthetic chemistry.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. bioengineer.org [bioengineer.org]